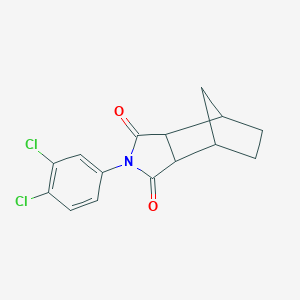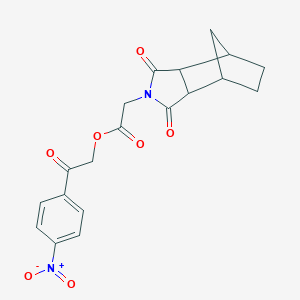![molecular formula C20H25NO5 B341603 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341603.png)
3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with an anilino carbonyl group and an isobutoxycarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting bicyclic compound is then functionalized with the anilino carbonyl group and the isobutoxycarbonyl substituent through a series of nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to facilitate the key steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes or as a precursor for biologically active molecules.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism by which 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Methoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[4-(Ethoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
What sets 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is the presence of the isobutoxycarbonyl group, which can influence its chemical reactivity and physical properties. This unique substituent may also affect the compound’s interactions with biological targets, potentially leading to different biological activities or therapeutic effects.
Properties
Molecular Formula |
C20H25NO5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[4-(2-methylpropoxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO5/c1-11(2)10-26-20(25)12-5-7-15(8-6-12)21-18(22)16-13-3-4-14(9-13)17(16)19(23)24/h5-8,11,13-14,16-17H,3-4,9-10H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
QMONODGLYWIECW-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide](/img/structure/B341540.png)



